molecular formula C19H25NO7 B14797323 (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid

(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid

Cat. No.: B14797323
M. Wt: 379.4 g/mol
InChI Key: HLTAYVQQDMYIPL-FGRDXJNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the tert-butoxycarbonyl group. The hydroxyl group is then introduced through selective oxidation or reduction reactions.

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected functional groups allow for selective reactions, making it a valuable building block.

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. Its structural features make it a useful tool for probing enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the chemical industry, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
  • This compound methyl ester
  • This compound ethyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of protecting groups and functional groups. This combination allows for selective reactions and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C19H25NO7

Molecular Weight

379.4 g/mol

IUPAC Name

(2S,3S)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C19H25NO7/c1-19(2,3)27-17(24)14-9-13(21)10-20(15(14)16(22)23)18(25)26-11-12-7-5-4-6-8-12/h4-8,13-15,21H,9-11H2,1-3H3,(H,22,23)/t13?,14-,15-/m0/s1

InChI Key

HLTAYVQQDMYIPL-FGRDXJNISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC(CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.